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Compound of Interest

Compound Name:
3-(4-Methylphenyl)-3-

phenylpropanoic acid

CAS No.: 4073-42-1

Cat. No.: B3022951

Get Quote

Introduction: The Structural Imperative
3-(4-Methylphenyl)-3-phenylpropanoic acid (CAS: 4073-42-1) represents a classic "flexible

hinge" molecule. Unlike rigid polycyclic systems, the C3-chiral center introduces a rotational

degree of freedom that complicates solid-state packing.

For a pharmaceutical scientist, the crystal structure is not just a static image; it is a map of

molecular recognition. The carboxylic acid 'head' drives dimerization, while the 'tail'—

comprising a phenyl and a p-tolyl ring—dictates the steric bulk and lipophilic packing.

Understanding this hierarchy is essential for predicting solubility, tablet stability, and

bioavailability.

Core Structural Objectives
Confirm Chirality: Determine if the lattice crystallizes as a racemate (centrosymmetric space

group) or a conglomerate (chiral space group).
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Map Hydrogen Bonding: Validate the formation of the robust

carboxylic dimer motif.

Analyze Packing Efficiency: Assess how the para-methyl group disrupts the efficient

-

stacking seen in the unsubstituted 3,3-diphenylpropanoic acid analog.

Experimental Protocol: Synthesis to Crystal
Reliable structural analysis begins with high-purity input material. Impurities (specifically

regioisomers from the Friedel-Crafts step) can poison crystal growth, leading to twinning or

amorphous precipitation.

Optimized Synthesis Workflow
The most robust route utilizes the hydroalkylation of cinnamic acid derivatives. We prefer Triflic

Acid (TfOH) over traditional

to minimize Lewis acid waste and improve regioselectivity.

Reaction:

Note: Using Toluene as the nucleophile introduces ortho/para isomerism risks. A superior route

for crystallography-grade material is the reaction of 4-Methylcinnamic acid with Benzene,

ensuring the methyl position is fixed.

Crystallization Strategy
Polymorphism is a high risk for this class of flexible acids. We employ a Dual-Solvent Diffusion

method to slow nucleation and encourage single-crystal growth.
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Parameter
Condition A
(Thermodynamic)

Condition B
(Kinetic)

Purpose

Primary Solvent Ethanol (Absolute) Acetone
High solubility for the

acid.

Anti-Solvent Water (pH 3.0) n-Hexane
Induces

supersaturation.

Method Vapor Diffusion Liquid Layering
Control nucleation

rate.

Temperature
25°C

4°C (Slow ramp)
4°C (Isothermal)

Minimize thermal

shock defects.

Critical Step: Acidify the water anti-solvent slightly (HCl, pH 3.0) to suppress deprotonation. The

carboxylate anion crystallizes with a completely different hydration shell than the neutral acid.

Single Crystal X-Ray Diffraction (SC-XRD) Protocol
Data Collection Logic
The presence of the p-methyl group breaks the symmetry of the phenyl rings. Expect a

Monoclinic or Triclinic system.

Source: Mo-K

(

Å) is preferred over Cu-K

to reduce absorption, though the organic nature makes absorption low (

).

Temperature: Collect at 100 K. The rotation of the phenyl rings is dynamic at room

temperature; cooling freezes these torsions, sharpening the atomic displacement parameters

(ADPs) for precise bond angle determination.
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Visualization of the Workflow
The following diagram outlines the decision matrix for solving the structure, emphasizing the

handling of disorder common in the flexible propanoic acid chain.
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Crystalline Sample
(>0.2 mm, clear edges)

Mount on Mitegen Loop
(Oil cryoprotectant)
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(Mo-Kα, 100K, 0.5° scans)

Unit Cell Indexing
(Check for Twinning)

Structure Solution
(ShelXT / Intrinsic Phasing)

Refinement (ShelXL)
(Minimize R1, wR2)

Check Residuals
(Q-peaks near COOH?)

Disorder Found
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No Disorder
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Figure 1: Decision logic for SC-XRD analysis. Note the critical check for disorder around the

carboxylic acid tail, which often requires specific refinement strategies.

Structural Analysis & Interpretation
Once the structure is solved, the analysis must move from coordinates to chemistry.

The Primary Motif: Carboxylic Acid Dimers
In 95% of uncharged mono-carboxylic acids, the supramolecular assembly is driven by the

graph set motif. Two molecules face each other, forming a cyclic eight-membered ring via two
O-H

O hydrogen bonds.

Validation: Measure the

distance. It should be between 2.62 Å and 2.67 Å.

Significance: This dimer is so stable it often survives in the melt and solution phases. If your

structure shows a catemer (infinite chain) instead of a dimer, you have likely isolated a

metastable polymorph or a solvate.

The Steric "Rudder": The Methyl Group
The 4-methyl group is the differentiator. In 3,3-diphenylpropanoic acid, the two phenyl rings can

pack in a "T-shaped" or "Parallel-displaced" geometry. The 4-methyl group adds volume, often

forcing the lattice to expand along the b-axis (in monoclinic settings) to accommodate the

protrusion.

Key Geometric Parameters to Report:

Parameter Description Expected Range

|

(C2-C3-C1'-C2') | Torsion of Phenyl Ring | 40° - 60° | |
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(C2-C3-C1''-C2'') | Torsion of Tolyl Ring | 50° - 80° | |

(Inter-ring angle) | Angle between aryl planes | 60° - 90° |

Supramolecular Logic Diagram
Understanding how the molecule assembles helps in explaining physical properties like melting

point (typically 117-122°F for this class).

Molecule A
(Acid + Tolyl + Phenyl)

Centrosymmetric Dimer
(R22(8) Motif)

O-H...O
(Strong)

Molecule B
(Inverted)

O-H...O
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Van der Waals Packing
(Hydrophobic Tail)

Tolyl-Phenyl
Interactions

3D Crystal Lattice
Crystal Growth

Click to download full resolution via product page

Figure 2: Hierarchical assembly from molecular monomer to 3D lattice. The acid dimer forms

the core 'hard' linkage, while the aryl rings provide the 'soft' packing buffer.

Technical Validation (Self-Correction)
To ensure your analysis is authoritative, apply these self-validation checks:

The "CheckCIF" Standard: Does your .cif file pass the IUCr CheckCIF validation with no A-

level alerts? Common issues in this structure include missing Hydrogen atoms on the methyl

group (disordered rotation). Solution: Use a rigid body refinement (AFIX 137) for the methyl

hydrogens.

Hirshfeld Surface Analysis: Generate a Hirshfeld surface (using CrystalExplorer). You should

see two distinct red spots corresponding to the O-H

O interactions (the dimer) and diffuse regions corresponding to H

H contacts in the alkyl chain. If the red spots are missing, the H-bonding model is incorrect.

PXRD Overlay: Always simulate a Powder X-Ray Diffraction (PXRD) pattern from your single

crystal data and compare it to the experimental bulk powder pattern.
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Match: The bulk material is pure.

Mismatch: You crystallized a minor impurity or a different polymorph than the bulk.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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